molecular formula C23H22ClFN4O2S B2596097 N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1326841-92-2

N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2596097
CAS RN: 1326841-92-2
M. Wt: 472.96
InChI Key: KTYJSGYAXHPVBF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22ClFN4O2S and its molecular weight is 472.96. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Conformation

Research involving similar compounds to N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide focuses on the crystal structures, showcasing the importance of understanding the molecular conformation for potential applications. For instance, studies on compounds with a folded conformation about the methylene C atom of the thioacetamide bridge indicate an intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation, which could be crucial for designing drugs with specific binding properties (Subasri et al., 2016).

Molecular Docking and Antiviral Activity

Significant research efforts have been directed towards understanding the antiviral properties of similar molecules, with detailed quantum chemical insights into molecular structure, NBO analysis, and molecular docking studies against SARS-CoV-2 protein. For example, studies have found that specific compounds exhibit promising antiviral potency by irreversibly interacting with SARS-CoV-2 protease, highlighting the potential of these molecules in COVID-19 treatment strategies (Mary et al., 2020).

Antitumor Activity

Compounds derived from sulfonamide, designed and synthesized for their potential as antitumor agents, have shown high activity and low toxicity in experimental models. This research suggests that certain derivatives can serve as potent antitumor agents, offering a pathway to new cancer therapies (Huang et al., 2001).

Photochemical and Thermochemical Modeling

The study of benzothiazolinone acetamide analogs, including vibrational spectra, electronic properties, and their potential as photosensitizers in dye-sensitized solar cells (DSSCs), underscores the versatility of these compounds beyond biomedical applications. The light harvesting efficiency and free energy of electron injection evaluated in these studies point to their utility in renewable energy technologies (Mary et al., 2020).

Pharmacokinetics and Drug Likeness

Research on the vibrational spectroscopic signatures and quantum mechanical studies of these compounds also delves into their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). These insights are critical for assessing the drug likeness of potential pharmaceuticals, guiding the development of effective and safe medications (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2S/c24-19-4-2-1-3-16(19)11-26-21(30)14-32-23-27-20-9-10-29(13-18(20)22(31)28-23)12-15-5-7-17(25)8-6-15/h1-8H,9-14H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYJSGYAXHPVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.